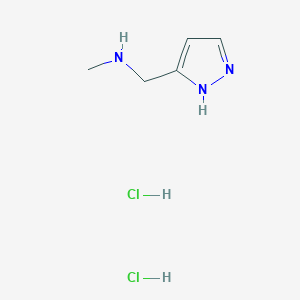

Methyl-(2H-pyrazol-3-ylmethyl)-amine dihydrochloride

Description

Methyl-(2H-pyrazol-3-ylmethyl)-amine dihydrochloride is a pyrazole-derived amine salt characterized by a methylamine group attached to the 3-position of a 2H-pyrazole ring, with two hydrochloride counterions enhancing its stability and solubility. This compound is frequently utilized in pharmaceutical and chemical research as a building block for synthesizing heterocyclic frameworks, particularly in drug discovery and coordination chemistry. The dihydrochloride form is preferred for its improved crystallinity and handling properties compared to the free base .

Properties

IUPAC Name |

N-methyl-1-(1H-pyrazol-5-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c1-6-4-5-2-3-7-8-5;;/h2-3,6H,4H2,1H3,(H,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRNDMIQAXQZTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=NN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Pyrazole-3-Carboxylic Acid Derivatives

This method involves converting pyrazole-3-carboxylic acid esters to amides or amines through intermediate acid chlorides:

- Step 1 : Ester hydrolysis of pyrazole-3-carboxylate (e.g., ethyl 5-methyl-2H-pyrazole-3-carboxylate) using potassium hydroxide in methanol/water yields the carboxylic acid.

- Step 2 : Activation of the acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride under reflux in dichloromethane.

- Step 3 : Reaction of the acid chloride with methylamine in the presence of triethylamine (TEA) in dichloromethane at 0–25°C forms the methylamide.

- Step 4 : Reduction of the amide to the primary amine using lithium aluminum hydride (LiAlH₄) or BH₃-THF in tetrahydrofuran (THF).

- Final Step : Treatment with HCl gas in ethanol precipitates the dihydrochloride salt.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| 1 | KOH, MeOH/H₂O, reflux | 85–90 | |

| 2 | SOCl₂, DCM, reflux | 95 | |

| 3 | Methylamine, TEA, DCM | 70 | |

| 4 | LiAlH₄, THF, 0°C | 65 |

Multicomponent Cyclocondensation Approach

A one-pot synthesis combines hydrazine, β-ketoesters, and formaldehyde derivatives:

- Reactants : β-Ketoester (e.g., ethyl acetoacetate), hydrazine hydrate, and paraformaldehyde.

- Conditions : Reflux in acetic acid (110°C, 6–8 hours) forms the pyrazole core. Subsequent reductive amination with methylamine and sodium cyanoborohydride (NaBH₃CN) introduces the methylamine moiety.

- Salt Formation : The free base is treated with HCl in ethanol to yield the dihydrochloride.

- Solvent : Acetic acid

- Temperature : 110°C

- Yield : 60–75%

Functionalization of Preformed Pyrazole Intermediates

Route A :

- Starting Material : 3-(Chloromethyl)-5-methyl-2H-pyrazole.

- Amination : React with methylamine in ethanol at 60°C for 12 hours.

- Workup : Concentrate under reduced pressure and treat with HCl/EtOH.

Route B :

- Hydrazine Alkylation : N-Alkylation of 3-(aminomethyl)-5-methyl-2H-pyrazole with methyl iodide in THF using sodium hydride (NaH) at 0°C.

- Yield : 55–65%.

Green Chemistry Approaches

Water-mediated reactions simplify purification:

- Reactants : Enaminone, formaldehyde, and hydrazine dihydrochloride.

- Conditions : Reflux in water with ammonium acetate (2 hours).

- Advantages : Avoids organic solvents; yields 70–80%.

Critical Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Acid Chloride Route | High purity, scalable | Requires hazardous reagents (SOCl₂) |

| Multicomponent | One-pot efficiency | Moderate yields |

| Green Synthesis | Environmentally friendly | Limited substrate scope |

Chemical Reactions Analysis

Types of Reactions

Methyl-(2H-pyrazol-3-ylmethyl)-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Pharmacological Applications

Methyl-(2H-pyrazol-3-ylmethyl)-amine dihydrochloride is recognized for its diverse biological activities, primarily due to the pyrazole moiety, which serves as a significant pharmacophore. The compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory effects. Research indicates that compounds containing the pyrazole structure can inhibit inflammation pathways effectively, making them potential candidates for treating inflammatory diseases .

- Anticancer Properties : The compound has shown promise in cancer therapy. Several studies have reported that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7) and melanoma (B16-F10) cells. For instance, specific derivatives have demonstrated IC50 values in the low micromolar range, indicating significant anticancer potential .

- Antimicrobial and Antitubercular Effects : this compound has been evaluated for its activity against microbial pathogens. Some derivatives have displayed effective inhibition against Mycobacterium tuberculosis and other bacterial strains, suggesting potential use in treating infectious diseases .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions. Researchers have developed various synthetic pathways to create derivatives with enhanced biological activities. Key methods include:

- Multi-component Reactions : These reactions allow for the rapid assembly of complex molecules from simpler starting materials, facilitating the development of new pyrazole derivatives with tailored pharmacological profiles .

- Modification of Existing Structures : By altering substituents on the pyrazole ring or amine groups, researchers can enhance the potency and selectivity of these compounds against specific biological targets .

Case Studies

Several case studies illustrate the application of this compound in drug discovery:

Mechanism of Action

The mechanism of action of Methyl-(2H-pyrazol-3-ylmethyl)-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula (Free Base) | Molecular Weight (Free Base) | Purity | Key Structural Features |

|---|---|---|---|---|---|

| This compound | Not explicitly provided in evidence | Likely C₅H₁₀N₃·2HCl | ~183.5 (free base: ~113.16) | ≥95%* | 2H-pyrazole core, methylamine substituent |

| 1H-Pyrazol-4-ylmethylamine dihydrochloride | 1172862-88-2 | C₄H₈N₃·2HCl | 183.5 (free base: 113.16) | 97% | 1H-pyrazole core, amine at 4-position |

| 2H-Pyrazol-3-yl-methylamine dihydrochloride | 1037237-32-3 | C₄H₈N₃·2HCl | 183.5 (free base: 113.16) | 95% | 2H-pyrazole core, amine at 3-position |

| [(3-Bromothiophen-2-yl)methyl]-[(1-ethyl-1H-1,2,3-triazol-5-yl)methyl]amine dihydrochloride | 880395-84-6 | C₁₀H₁₂BrN₅·2HCl | 366.22 (free base basis) | Not specified | Bromothiophene and triazole hybrid |

Notes:

- Purity : The query compound’s purity is inferred from analogous dihydrochloride salts in commercial catalogs, which typically report ≥95% purity .

- Molecular Weight : Calculated based on free base and dihydrochloride stoichiometry.

- Structural Variants : Positional isomerism (1H- vs. 2H-pyrazole) and substituent diversity (e.g., bromothiophene) significantly influence reactivity and applications .

Functional and Application Differences

- Pharmaceutical Utility : this compound is often employed as a ligand or intermediate in kinase inhibitors and antimicrobial agents. In contrast, bromothiophene-triazole hybrids (e.g., [(3-bromothiophen-2-yl)methyl]-[...]amine dihydrochloride) are explored for their enhanced halogen-mediated bioactivity .

- Solubility : Dihydrochloride salts generally exhibit superior aqueous solubility compared to free bases, as evidenced by standardized preparations of biogenic amine dihydrochlorides (e.g., putrescine dihydrochloride) .

- Synthetic Flexibility: Compounds like 2-[(2H-pyrazol-3-ylmethyl)amino]ethanol (HI-2321, 95% purity) introduce hydroxyl groups, enabling conjugation or derivatization for targeted drug delivery .

Research Findings and Trends

- Crystallography : SHELX programs are widely used for refining crystal structures of dihydrochloride salts, leveraging their high solubility and crystallinity for accurate diffraction analysis .

- Biological Activity: Pyrazole-amine derivatives demonstrate variable efficacy in antimicrobial and anticancer assays.

- Analytical Methods : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds (e.g., A-674563 hydrochloride) is standard for quality control in commercial batches .

Biological Activity

Methyl-(2H-pyrazol-3-ylmethyl)-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological properties, including its mechanism of action, applications, and relevant research findings.

1. Chemical Structure and Properties

This compound is a pyrazole derivative characterized by its unique substitution pattern, which enhances its solubility and bioavailability compared to other compounds in its class. The dihydrochloride form allows for improved stability and interaction with biological targets.

Research indicates that compounds with similar pyrazole structures exhibit significant activity against various cancer cell lines. This compound may inhibit specific kinases involved in cancer progression, leading to apoptosis in tumor cells. For instance, pyrazole derivatives have been shown to act as inhibitors of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell proliferation and survival .

3.1 Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cell Line Studies : Compounds similar to methyl-(2H-pyrazol-3-ylmethyl)-amine have demonstrated cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For example, a study reported an IC50 value of 3.79 µM against MCF7 cells .

- Mechanistic Insights : The compound may induce apoptosis through the inhibition of HDACs, which has been linked to reduced tumor growth and enhanced neuroprotective effects in certain contexts .

3.2 Enzyme Inhibition

This compound also shows promise as an enzyme inhibitor:

- HDAC Inhibition : It has been reported that pyrazole-based compounds can effectively inhibit HDAC8 with IC50 values as low as 17 nM, indicating strong potential for therapeutic applications in cancer treatment .

- Monoamine Oxidase Inhibition : Some pyrazole derivatives have been identified as reversible inhibitors of monoamine oxidases (MAOs), which are important for the metabolism of neurotransmitters. This activity suggests potential applications in treating neurological disorders .

4. Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is essential:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea | Structure | Inhibitor of p38α MAP Kinase |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Structure | Antitumor activity |

| 1-(3-indole)-pyrazole derivatives | Structure | Antiproliferative effects on HepG2 cells |

5.1 Study on Antitumor Activity

A recent study evaluated various pyrazole derivatives, including this compound, for their cytotoxic effects on different cancer cell lines. The findings indicated that several derivatives exhibited significant antiproliferative activity, with IC50 values ranging from 1.1 µM to 42.30 µM across different cell lines .

5.2 Neuroprotective Effects

In addition to anticancer properties, certain pyrazole derivatives have shown neuroprotective effects by inhibiting HDACs at micromolar concentrations. This suggests their potential utility in treating neurodegenerative diseases alongside their anticancer applications .

Q & A

Q. What are the optimal synthetic routes for Methyl-(2H-pyrazol-3-ylmethyl)-amine dihydrochloride, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The compound can be synthesized via reductive amination or Mannich-type reactions. For example, hydrochloric acid in dioxane is used to protonate intermediates, followed by solvent evaporation under reduced pressure to isolate the dihydrochloride salt . Reaction temperature (room temperature vs. heated), stoichiometry of reagents (e.g., excess HCl for salt formation), and purification steps (e.g., recrystallization) significantly impact yield. Monitoring via thin-layer chromatography (TLC) or inline NMR can optimize reaction progression.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H-NMR : Assign peaks for pyrazole protons (δ 3.8–4.0 ppm for methylene groups) and amine protons (broad singlet near δ 9.0 ppm) .

- X-ray Diffraction (XRD) : Use SHELXL for refinement to resolve hydrogen-bonding networks and confirm salt formation. ORTEP-3 can visualize molecular packing .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for the free base and HCl adducts).

Advanced Research Questions

Q. How does the compound’s hydrogen-bonding network influence its stability and supramolecular interactions?

- Methodological Answer : Graph set analysis (as per Etter’s formalism) can map hydrogen-bond donors (NH from amine) and acceptors (pyrazole N). For example, NH···Cl⁻ interactions in the dihydrochloride form may stabilize crystal lattices . Thermogravimetric analysis (TGA) coupled with variable-temperature XRD can assess thermal stability linked to these interactions.

Q. What computational methods predict the compound’s behavior in biological systems (e.g., enzyme inhibition)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like lysine-specific demethylases (LSD1), leveraging pyrazole’s aromaticity for π-π stacking .

- MD Simulations : Assess solvation effects of the dihydrochloride salt in aqueous buffers (e.g., using GROMACS) to predict bioavailability.

Q. How can researchers address discrepancies in purity or crystallinity observed across synthetic batches?

- Methodological Answer :

- Impurity Profiling : Employ HPLC with charged aerosol detection (CAD) to quantify unreacted intermediates (e.g., free base or monohydrochloride forms) .

- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) and additives (e.g., seed crystals) using high-throughput platforms to improve polymorph control .

Applications in Drug Development

Q. What role does this compound play in designing enzyme inhibitors or receptor modulators?

- Methodological Answer : The pyrazole moiety acts as a bioisostere for heterocycles in kinase inhibitors. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.